1,1'-Bibicyclo[1.1.1]pentane, 3,3'-diiodo-
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Overview
Description
3,3’-Diiodo-1,1’-bi(bicyclo[1.1.1]pentane) is a compound characterized by its unique bicyclo[1.1.1]pentane framework, which consists of two bicyclo[1.1.1]pentane units connected by a central bond, with iodine atoms attached at the 3 and 3’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diiodo-1,1’-bi(bicyclo[1.1.1]pentane) typically involves the functionalization of the bicyclo[1.1.1]pentane framework. Another approach involves the radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
While specific industrial production methods for 3,3’-Diiodo-1,1’-bi(bicyclo[1.1.1]pentane) are not well-documented, the scalable synthesis of bicyclo[1.1.1]pentane derivatives generally involves practical and efficient methodologies, such as triethylborane-initiated atom-transfer radical addition .
Chemical Reactions Analysis
Types of Reactions
3,3’-Diiodo-1,1’-bi(bicyclo[1.1.1]pentane) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Radical Reactions: The compound can participate in radical reactions, such as atom-transfer radical addition.
Common Reagents and Conditions
Common reagents used in the reactions of 3,3’-Diiodo-1,1’-bi(bicyclo[1.1.1]pentane) include alkyl halides, triethylborane, and methyl lithium . Reaction conditions often involve mild temperatures and the presence of catalysts or initiators .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives of the bicyclo[1.1.1]pentane framework .
Scientific Research Applications
3,3’-Diiodo-1,1’-bi(bicyclo[1.1.1]pentane) has several scientific research applications:
Mechanism of Action
The mechanism by which 3,3’-Diiodo-1,1’-bi(bicyclo[1.1.1]pentane) exerts its effects involves the strain-release force of the bicyclo[1.1.1]pentane framework. This strain-release drives the functionalization of the compound, allowing it to participate in various chemical reactions and interact with molecular targets . The specific molecular targets and pathways depend on the context of its application, such as drug discovery or materials science .
Comparison with Similar Compounds
3,3’-Diiodo-1,1’-bi(bicyclo[1.1.1]pentane) can be compared with other bicyclo[1.1.1]pentane derivatives and similar compounds, such as:
Bicyclo[1.1.0]butanes: These compounds are valued as intermediates in strain-release chemistry.
Bicyclo[1.1.1]pentyl amines: These derivatives are used in drug discovery and have been shown to mimic the para-substituted phenyl ring in biologically active compounds.
The uniqueness of 3,3’-Diiodo-1,1’-bi(bicyclo[1.1.1]pentane) lies in its specific substitution pattern and the presence of iodine atoms, which impart distinct chemical properties and reactivity .
Properties
CAS No. |
126416-20-4 |
---|---|
Molecular Formula |
C10H12I2 |
Molecular Weight |
386.01 g/mol |
IUPAC Name |
1-iodo-3-(3-iodo-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C10H12I2/c11-9-1-7(2-9,3-9)8-4-10(12,5-8)6-8/h1-6H2 |
InChI Key |
REIWOVMTLNEWLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)C34CC(C3)(C4)I |
Origin of Product |
United States |
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